4-Acetyl-2-methoxyphenyl acetate

描述

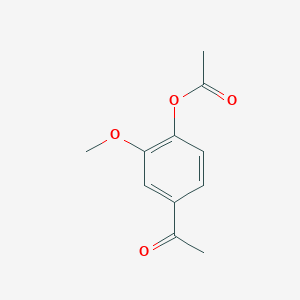

4-Acetyl-2-methoxyphenyl acetate (CAS: 54771-60-7) is an aromatic ester with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . Its structure consists of a phenolic ring substituted with a methoxy group (-OCH₃) at the 2-position, an acetyl group (-COCH₃) at the 4-position, and an acetate ester (-OAc) at the 1-position. This compound is also known by synonyms such as Acetovanillone acetate and 4-Acetoxy-3-methoxyacetophenone .

Key applications include its use as an intermediate in organic synthesis, particularly in the preparation of hydroxyacetophenones via hydrolysis or saponification . For example, boiling water hydrolyzes this compound to yield 4-acetyl-2-methoxyphenol, a precursor for pharmaceuticals and agrochemicals .

属性

IUPAC Name |

(4-acetyl-2-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(12)9-4-5-10(15-8(2)13)11(6-9)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVAEUQDYWOLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334673 | |

| Record name | 4-Acetyl-2-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54771-60-7 | |

| Record name | 4-Acetyl-2-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: In an industrial setting, the production of 4-Acetyl-2-methoxyphenyl acetate can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

化学反应分析

Types of Reactions: 4-Acetyl-2-methoxyphenyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Substitution: The methoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of 4-acetyl-2-methoxybenzoic acid.

Reduction: Formation of 4-(2-methoxyphenyl)ethanol.

Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.

科学研究应用

Synthesis of Pharmaceuticals

4-Acetyl-2-methoxyphenyl acetate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity. For instance, it has been used in the development of anti-inflammatory agents by modifying the eugenol structure to produce acetyl eugenol, which exhibits increased selectivity in inhibiting the COX-2 pathway .

Flavoring and Fragrance Industry

The compound is utilized in the flavoring and fragrance industry due to its pleasant aroma reminiscent of vanilla. It is often incorporated into perfumes and food flavorings, enhancing sensory attributes .

Chemical Research and Development

In chemical research, this compound is studied for its potential as a building block for more complex molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for synthetic chemists looking to create novel compounds .

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceuticals | Intermediate in drug synthesis | Development of anti-inflammatory agents |

| Flavoring and Fragrance | Used in perfumes and food products | Enhancing vanilla flavor in food |

| Chemical Research | Building block for synthetic chemistry | Creation of novel organic compounds |

Case Study 1: Anti-inflammatory Research

In a study focused on the modification of eugenol, researchers synthesized acetyl eugenol using a sonochemical method involving this compound. The results indicated that this compound exhibited enhanced anti-inflammatory properties by selectively inhibiting prostaglandin synthesis via the COX-2 pathway. The use of ultrasonic waves in the synthesis process not only reduced reaction time but also increased yield significantly .

Case Study 2: Synthesis of Novel Aromatic Compounds

Another research project explored the use of this compound as a precursor for synthesizing new aromatic compounds. By employing various catalytic methods, researchers were able to derive several derivatives that demonstrated promising biological activities, including antimicrobial properties. This highlights the compound's versatility as a synthetic precursor in medicinal chemistry .

作用机制

The mechanism of action of 4-Acetyl-2-methoxyphenyl acetate involves its interaction with various molecular targets. The acetyl and methoxy groups play a crucial role in its reactivity and binding affinity to different enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional analogs of 4-acetyl-2-methoxyphenyl acetate are compared below based on reactivity , physical properties , and applications .

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings:

Reactivity :

- This compound undergoes hydrolysis more readily than 4-acetylphenyl acetate due to the electron-donating methoxy group, which enhances the leaving group ability of the acetate .

- In contrast, 5-acetyl-1,3-phenylene diacetate exhibits lower reactivity in hydrolysis due to steric hindrance from adjacent ester groups .

Electronic Effects: The methoxy group in this compound increases electron density on the aromatic ring, making it more reactive in electrophilic substitutions compared to non-methoxy analogs like 4-acetylphenyl acetate .

Pharmacological Relevance: Thymoxamine, while structurally distinct, shares a phenolic acetate moiety. Its dimethylaminoethoxy substituent enables rapid metabolic activation, unlike this compound, which is primarily used in synthesis .

Commercial Availability :

- This compound is available at high purity (95–98%) due to its utility in industrial synthesis, whereas 4-acetylphenyl acetate is less standardized (90–95%) .

Research Implications

- Synthetic Utility : The methoxy and acetyl groups in this compound make it a versatile precursor for synthesizing bioactive molecules, including vanillin derivatives and anti-inflammatory agents .

- Stability Considerations : Its susceptibility to hydrolysis necessitates careful handling in aqueous environments compared to sterically hindered analogs like 5-acetyl-1,3-phenylene diacetate .

生物活性

4-Acetyl-2-methoxyphenyl acetate (CAS No. 54771-60-7) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 220.21 g/mol. The compound features an acetyl group at the para position and a methoxy group at the ortho position of the phenyl ring, contributing to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the acetyl and methoxy groups enhance its lipophilicity, facilitating cellular penetration and interaction with microbial membranes .

Antioxidant Activity

The compound has shown promising antioxidant properties , which are attributed to its ability to scavenge free radicals. This activity is essential in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the expression of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases by modulating immune responses .

The biological effects of this compound are primarily mediated through:

- Interaction with Cellular Targets : The compound's functional groups allow it to interact with specific proteins and enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : It influences pathways related to inflammation and oxidative stress, potentially through the inhibition of NF-kB signaling .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is well absorbed when administered, with a favorable distribution profile in biological tissues. Its stability under physiological conditions enhances its potential as a therapeutic agent .

Case Studies

- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. Results showed it had comparable efficacy against resistant strains of E. coli, indicating its potential as an alternative antimicrobial agent.

- Antioxidant Activity Assessment : A DPPH radical scavenging assay demonstrated that the compound exhibited significant antioxidant activity, with an IC50 value lower than many common antioxidants like ascorbic acid.

Applications in Medicine and Industry

Due to its diverse biological activities, this compound is being explored for various applications:

- Pharmaceutical Development : Potential use as a lead compound for developing new anti-inflammatory or antimicrobial drugs.

- Cosmetic Industry : Its antioxidant properties make it suitable for formulations aimed at reducing oxidative damage to skin cells.

- Flavoring Agents : The pleasant aroma associated with this compound makes it valuable in the fragrance industry .

常见问题

Basic: What are the optimized synthetic routes for 4-acetyl-2-methoxyphenyl acetate, and how do reaction conditions influence yield?

Answer:

The compound is synthesized via bromination of a precursor in acetic acid with HBr and Br₂, achieving a 94% yield under controlled conditions . Key steps include:

- Column chromatography purification using n-hexane:ethyl acetate (4:1) to isolate the product.

- Reaction optimization : Dropwise addition of reagents and temperature control prevent side reactions.

Methodological considerations: - Adjusting solvent ratios during chromatography improves separation efficiency.

- Excess bromine or elevated temperatures may degrade the acetyl group, reducing yield.

Basic: How is this compound characterized, and what spectral data are critical for validation?

Answer:

Critical characterization methods:

- ¹H NMR (CDCl₃): Peaks at δ 7.60 (d, H-3), 7.55 (dd, H-5), and 3.89 (s, OCH₃) confirm substitution patterns .

- Melting point : 58.7°C serves as a purity indicator.

- Mass spectrometry : Validate molecular weight (MW: ~208 g/mol inferred from structure).

Best practices : Cross-check NMR shifts with computational predictions (e.g., density-functional theory ) to resolve ambiguities from solvent effects.

Advanced: How can computational methods predict the thermodynamic stability or reactivity of this compound?

Answer:

- Density-functional theory (DFT) : Use hybrid functionals (e.g., B3LYP ) to calculate bond dissociation energies or electron density maps, identifying reactive sites (e.g., acetyl or methoxy groups).

- Correlation-energy models : Apply Colle-Salvetti-type functionals to estimate intermolecular interactions in crystallization or solvent systems.

Example : Compare computed vs. experimental NMR shifts to refine exchange-correlation terms in DFT models.

Advanced: How should researchers address contradictions in reported synthetic yields or spectral data?

Answer:

Common sources of discrepancies:

- Reaction conditions : Trace H₂O or oxygen may alter bromination efficiency .

- Instrument calibration : NMR chemical shifts vary with solvent purity or magnetic field stability.

Resolution strategies : - Reproduce experiments under inert atmospheres (e.g., N₂) to isolate environmental factors.

- Use internal standards (e.g., TMS for NMR) and report solvent/temperature explicitly.

Advanced: What comparative studies can elucidate the role of substituents in analogous aryl acetates?

Answer:

Compare this compound with:

- Ethyl 2-(4-methoxyphenoxy)acetoacetate : Assess how ester groups (ethyl vs. acetyl) influence hydrolysis rates.

- 4-Methoxybenzyl alcohol derivatives : Study steric effects of substituents on reactivity.

Methodology : - Perform kinetic studies (e.g., HPLC monitoring) under identical conditions.

- Use DFT to model substituent effects on transition states .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (irritation risks noted in analogs ).

- Ventilation : Use fume hoods during synthesis to mitigate acetic acid/Br₂ vapors .

- Waste disposal : Neutralize acidic residues before disposal per institutional guidelines.

Advanced: How can researchers leverage this compound as a precursor for functionalized derivatives?

Answer:

- Bromination : The acetyl group directs electrophilic substitution, enabling regioselective functionalization .

- Hydrolysis : Convert the acetate to a phenol for further coupling (e.g., Suzuki-Miyaura).

Design considerations : - Protect the methoxy group during acidic/basic reactions to prevent demethylation.

- Monitor reaction progress via TLC to isolate intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。